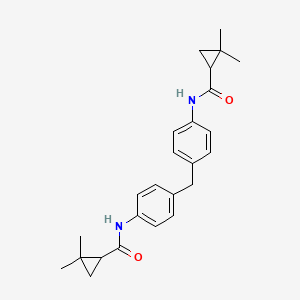![molecular formula C16H12N4O2S B5592195 3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide” is not available, it’s important to note that pyrimidines exhibit a range of pharmacological effects and their use should be guided by appropriate safety considerations .
Future Directions
Research in the field of pyrimidine derivatives is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Preparation Methods
The synthesis of 3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .
Chemical Reactions Analysis
3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbonyl groups, using reagents such as amines or alcohols.
These reactions typically result in the formation of derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Comparison with Similar Compounds
3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide can be compared with other thienopyrimidine derivatives, such as:
6-Substituted thieno[2,3-d]pyrimidines: These compounds have shown selective anticancer activity by inhibiting folate receptor-mediated pathways.
Pyrazolo[1,5-a]pyrimidines: These compounds have demonstrated anticancer activity by inhibiting CDK-2 and inducing apoptosis in cancer cells.
Pyrazolo[3,4-d]pyrimidines: These compounds have shown potent activity against various cancer cell lines.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit a unique spectrum of biological activities.
Properties
IUPAC Name |
3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-10-12-15(18-9-20(8-7-17)16(12)22)23-13(10)14(21)19-11-5-3-2-4-6-11/h2-6,9H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTBJZYEYUNVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5592117.png)
![Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-](/img/structure/B5592120.png)
![N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)
![3-methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5592150.png)
![4-[(Z)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5592163.png)
![3,3-bis(2-methylpropyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5592171.png)


![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)
![[(E)-[3-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]thiourea](/img/structure/B5592208.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)

